molecular formula C10H12O2 B14689525 1,3-Benzodioxole, 2-propyl- CAS No. 30458-34-5

1,3-Benzodioxole, 2-propyl-

Cat. No.: B14689525
CAS No.: 30458-34-5
M. Wt: 164.20 g/mol
InChI Key: PPNXQYSZOVMWAM-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 2-propyl-: is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring, with a propyl group attached to the second carbon of the dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 2-propyl- can be synthesized through the acylation of 1,3-benzodioxole. One method involves using a recyclable heterogeneous substoichiometric catalyst in a continuous process. The reaction is typically carried out at 100°C for 30 minutes, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product . Another method involves the acetalization and ketalization of various aldehydes and ketones with catechol using HY zeolite as a catalyst. The optimal conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours .

Industrial Production Methods: Industrial production of 1,3-Benzodioxole, 2-propyl- often involves continuous flow processes to enhance efficiency, sustainability, and scalability. These methods offer advantages such as improved heat and mass transfer, precise temperature control, easier scale-up, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxole, 2-propyl- undergoes various chemical reactions, including acylation, alkylation, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Benzodioxole, 2-propyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 2-propyl- involves its interaction with specific molecular targets and pathways. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root growth-related signaling responses in

Properties

CAS No.

30458-34-5

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-propyl-1,3-benzodioxole

InChI

InChI=1S/C10H12O2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7,10H,2,5H2,1H3

InChI Key

PPNXQYSZOVMWAM-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC2=CC=CC=C2O1

Origin of Product

United States

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